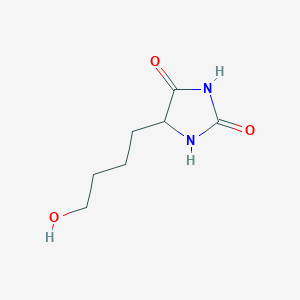

5-(4-Hydroxybutyl)imidazolidine-2,4-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(4-hydroxybutyl)imidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O3/c10-4-2-1-3-5-6(11)9-7(12)8-5/h5,10H,1-4H2,(H2,8,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQKDMDCPJJTKKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCO)CC1C(=O)NC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60884166 | |

| Record name | 2,4-Imidazolidinedione, 5-(4-hydroxybutyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5458-06-0 | |

| Record name | 5-(4-Hydroxybutyl)-2,4-imidazolidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5458-06-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Imidazolidinedione, 5-(4-hydroxybutyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005458060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5458-06-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23788 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5458-06-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16534 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Imidazolidinedione, 5-(4-hydroxybutyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Imidazolidinedione, 5-(4-hydroxybutyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of 5-(4-Hydroxybutyl)imidazolidine-2,4-dione and its Analogs

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the known and potential biological activities of the imidazolidine-2,4-dione scaffold, with a specific focus on informing research into 5-(4-Hydroxybutyl)imidazolidine-2,4-dione . While direct biological data for this specific compound is not extensively available in current literature, this document serves as an in-depth resource by summarizing the activities of structurally related compounds. The imidazolidine-2,4-dione core, also known as hydantoin, is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1] This guide will delve into the diverse pharmacological activities exhibited by this class of compounds, detail relevant experimental protocols, and present key data to facilitate future research and drug development efforts.

The Imidazolidine-2,4-dione Scaffold: A Foundation for Diverse Biological Activity

The imidazolidine-2,4-dione ring is a five-membered heterocyclic structure that serves as a versatile backbone for the development of a wide array of biologically active molecules.[1] Its derivatives have demonstrated a broad spectrum of pharmacological effects, including anticonvulsant, anti-inflammatory, antitumor, and antimicrobial properties. The biological activity is largely influenced by the nature of the substituents at the N-1, N-3, and C-5 positions of the hydantoin ring.

This compound , with its hydroxyl-functionalized butyl chain at the C-5 position, presents a unique chemical entity with the potential for various biological interactions. The hydroxyl group can participate in hydrogen bonding, a key interaction in many biological recognition processes. This structural feature suggests that the compound could be a valuable lead for the development of novel therapeutics.

Potential Therapeutic Applications Based on Analog Studies

Extensive research on various 5-substituted imidazolidine-2,4-dione derivatives has revealed significant potential in several therapeutic areas. Below, we summarize key findings for analogous compounds, which can guide the investigation of this compound.

Anticancer Activity

Numerous studies have highlighted the potent anticancer activity of imidazolidine-2,4-dione derivatives. These compounds have been shown to inhibit the proliferation of various cancer cell lines through diverse mechanisms of action.

A notable example involves Schiff's bases incorporating the 5,5-diphenylimidazolidine-2,4-dione scaffold. These compounds have demonstrated significant cytotoxic effects against human cancer cell lines, including colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), and breast adenocarcinoma (MCF-7). The mechanism of action for some of these derivatives is linked to the inhibition of key signaling proteins like the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).

Table 1: Cytotoxic Activity of Selected Imidazolidine-2,4-dione Derivatives against Human Cancer Cell Lines

| Compound | Substitution at C-5 | Cell Line | IC50 (µM) |

| Derivative A | 4-chlorophenyl | MCF-7 | 11.18 |

| HCT-116 | 17.90 | ||

| HepG-2 | 10.69 | ||

| Derivative B | 4-(trifluoromethoxy)phenyl | MCF-7 | 9.58 |

| HCT-116 | 20.11 | ||

| HepG-2 | 13.94 | ||

| Derivative C | naphthalen-2-yl | MCF-7 | 4.92 |

| HCT-116 | 12.83 | ||

| HepG-2 | 9.07 |

Note: The data presented is for illustrative purposes and is derived from studies on various 5-substituted imidazolidine-2,4-dione derivatives, not this compound itself.

Enzyme Inhibition

Imidazolidine-2,4-dione derivatives have been identified as potent inhibitors of various enzymes implicated in disease pathogenesis.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition: PTP1B is a key negative regulator of insulin and leptin signaling pathways, making it a prime target for the treatment of type 2 diabetes and obesity. Several imidazolidine-2,4-dione derivatives have been designed and synthesized as selective PTP1B inhibitors. For instance, a reported derivative demonstrated an IC50 value of 2.07 µM against PTP1B.

Lymphoid-Specific Tyrosine Phosphatase (LYP) Inhibition: LYP is a critical downregulator of T-cell receptor signaling, and its inhibition is a promising strategy for treating autoimmune diseases. Cinnamic acid-based imidazolidine-2,4-dione derivatives have shown good LYP inhibitory activities, with IC50 values in the range of 2.85-6.95 µM.

Table 2: Enzyme Inhibitory Activity of Selected Imidazolidine-2,4-dione Derivatives

| Compound Class | Target Enzyme | IC50 / Ki | Therapeutic Area |

| Imidazolidine-2,4-dione derivatives | PTP1B | IC50 = 2.07 µM | Type 2 Diabetes, Obesity |

| Cinnamic acids-based inhibitors | LYP | IC50 = 2.85-6.95 µM, Ki = 1.09 µM | Autoimmune Diseases |

Note: This table summarizes findings for different classes of imidazolidine-2,4-dione derivatives and does not represent data for this compound.

Antimicrobial Activity

The imidazolidine-2,4-dione scaffold has also been explored for its antimicrobial properties. Derivatives have shown activity against a range of bacterial and fungal pathogens. For example, certain 5,5-disubstituted and spiro-fused hydantoins have exhibited moderate antibacterial and weak antifungal activity. The specific antimicrobial spectrum and potency are highly dependent on the substitution pattern of the hydantoin core.

Experimental Protocols

To facilitate further research into the biological activity of this compound, this section provides detailed methodologies for key experiments commonly employed in the evaluation of imidazolidine-2,4-dione derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability and proliferation.

Protocol:

-

Cell Seeding: Plate human cancer cells (e.g., MCF-7, HCT-116, HepG-2) in 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) and a vehicle control. Incubate for 48-72 hours.

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Enzyme Inhibition Assay (PTP1B)

This protocol outlines a general procedure for assessing the inhibitory activity of compounds against PTP1B.

Protocol:

-

Reagent Preparation: Prepare a reaction buffer, a solution of recombinant human PTP1B enzyme, and a substrate solution (e.g., p-nitrophenyl phosphate, pNPP).

-

Assay Setup: In a 96-well plate, add the reaction buffer, the test compound at various concentrations, and the PTP1B enzyme solution. Pre-incubate the mixture.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the pNPP substrate.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration.

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., NaOH).

-

Absorbance Measurement: Measure the absorbance of the product (p-nitrophenol) at 405 nm.

-

Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC50 value.

Visualizing Pathways and Workflows

To provide a clearer understanding of the potential mechanisms and experimental approaches, the following diagrams have been generated using Graphviz.

Caption: Potential inhibition of EGFR/HER2 signaling by imidazolidine-2,4-dione derivatives.

Caption: A generalized workflow for screening the biological activity of novel compounds.

Conclusion and Future Directions

The imidazolidine-2,4-dione scaffold is a cornerstone in the development of new therapeutic agents, with derivatives demonstrating a remarkable range of biological activities. While specific data on This compound is currently limited, the extensive research on its analogs strongly suggests its potential as a valuable lead compound.

Future research should focus on the systematic evaluation of this compound in a battery of in vitro and in vivo assays to elucidate its specific biological activities and mechanism of action. The experimental protocols and data presented in this guide provide a solid foundation for initiating such investigations. The unique structural features of this compound warrant a thorough exploration of its therapeutic potential in areas such as oncology, metabolic disorders, and infectious diseases. The findings from these future studies will be crucial in determining the clinical viability of this compound and its derivatives.

References

Structure-Activity Relationship of 5-Substituted Imidazolidine-2,4-dione Analogs: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazolidine-2,4-dione, commonly known as hydantoin, is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities.[1][2] Derivatives of this core structure have been successfully developed as anticonvulsants (e.g., phenytoin), anticancer agents, and antimicrobials.[1] The biological activity of hydantoin derivatives can be modulated by substitutions at the N-1, N-3, and C-5 positions of the ring.[3] This technical guide focuses on the structure-activity relationship (SAR) of analogs substituted at the C-5 position, with a conceptual exploration of 5-(4-hydroxybutyl)imidazolidine-2,4-dione and its hypothetical analogs, drawing from established principles for C-5 substituted hydantoins.

While specific SAR data for a homologous series of 5-(ω-hydroxyalkyl)imidazolidine-2,4-diones is not extensively available in the public domain, this guide synthesizes information from related studies to provide a framework for the rational design and evaluation of such compounds.

General Synthesis of 5-Substituted Imidazolidine-2,4-diones

The most common and versatile method for the synthesis of 5-substituted imidazolidine-2,4-diones is the Bucherer-Bergs reaction. This one-pot multicomponent reaction involves the treatment of a carbonyl compound (an aldehyde or a ketone) with an alkali metal cyanide and ammonium carbonate. The reaction proceeds through the formation of an aminonitrile intermediate, which then cyclizes to form the hydantoin ring.

For the synthesis of this compound, the starting material would be 5-hydroxypentanal. The general synthetic scheme is depicted below.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis and biological evaluation of imidazolidine-2,4-dione and 2-thioxothiazolidin-4-one derivatives as lymphoid-specific tyrosine phosphatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of 5-(4-Hydroxybutyl)imidazolidine-2,4-dione via Bucherer-Bergs Reaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 5-(4-Hydroxybutyl)imidazolidine-2,4-dione, a hydantoin derivative with potential applications in medicinal chemistry. The synthesis is achieved through the Bucherer-Bergs reaction, a robust and efficient one-pot multicomponent reaction. These notes include a comprehensive reaction mechanism, a detailed experimental protocol, and representative data for the characterization of the final product. The information is intended to guide researchers in the successful synthesis and application of this and similar hydantoin-based compounds.

Introduction

Hydantoin, or imidazolidine-2,4-dione, and its derivatives are a significant class of heterocyclic compounds with a wide range of pharmacological activities.[1][2] The hydantoin scaffold is a privileged structure in medicinal chemistry, found in several clinically used drugs such as the anticonvulsant Phenytoin.[3] The versatility of the hydantoin ring allows for substitutions at various positions, enabling the fine-tuning of its biological and physicochemical properties.[1]

The Bucherer-Bergs reaction is a classic multicomponent reaction that provides a straightforward and economical route to 5-substituted and 5,5-disubstituted hydantoins from simple starting materials like aldehydes or ketones, a cyanide source, and ammonium carbonate.[4][5] This method is particularly advantageous due to its operational simplicity and the ability to generate molecular diversity.[4]

This application note focuses on the synthesis of this compound, a derivative featuring a hydroxyl-functionalized alkyl chain. This functional group offers a handle for further chemical modifications, making it a valuable building block for the development of novel therapeutic agents.

Reaction Mechanism

The Bucherer-Bergs reaction proceeds through a series of equilibria. The reaction is initiated by the in situ formation of ammonia and carbon dioxide from the thermal decomposition of ammonium carbonate. The aldehyde (5-hydroxypentanal) first reacts with ammonia to form an imine. Concurrently, the aldehyde can react with cyanide to form a cyanohydrin. The aminonitrile, a key intermediate, is formed either by the reaction of the imine with cyanide or the reaction of the cyanohydrin with ammonia. The aminonitrile then undergoes a nucleophilic attack on carbon dioxide, followed by an intramolecular cyclization and subsequent rearrangement to yield the final hydantoin product.[6]

Experimental Protocol

Materials and Equipment:

-

5-hydroxypentanal

-

Potassium cyanide (KCN) (Caution: Highly Toxic!)

-

Ammonium carbonate ((NH₄)₂CO₃)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Standard glassware for workup and purification

-

Personal Protective Equipment (PPE): Safety goggles, lab coat, and chemical-resistant gloves are mandatory, especially when handling potassium cyanide. All operations involving potassium cyanide must be performed in a well-ventilated fume hood.

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 5-hydroxypentanal (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (2.2 eq).

-

Solvent Addition: Add a 1:1 mixture of ethanol and water to the flask until the solids are sufficiently submerged and can be stirred effectively.

-

Reaction: Heat the reaction mixture to 60-70°C with vigorous stirring.[7] Maintain this temperature for 6-8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the reaction mixture with concentrated hydrochloric acid under a fume hood until the pH is approximately 1-2. This will cause the product to precipitate.

-

Isolation: Collect the precipitated solid by vacuum filtration and wash it with cold water.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound.[6]

Safety Precautions:

-

Potassium cyanide is extremely toxic and can be fatal if ingested, inhaled, or absorbed through the skin. Always handle it in a fume hood with appropriate PPE.

-

Acidification of the reaction mixture will generate hydrogen cyanide (HCN) gas, which is also highly toxic. This step must be performed in a well-ventilated fume hood.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Data Presentation

Table 1: Reactant and Product Information

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Role | Stoichiometric Ratio |

| 5-hydroxypentanal | 4221-03-8 | C₅H₁₀O₂ | 102.13 | Starting Material | 1.0 |

| Potassium Cyanide | 151-50-8 | KCN | 65.12 | Reagent | 2.0 |

| Ammonium Carbonate | 506-87-6 | (NH₄)₂CO₃ | 96.09 | Reagent | 2.2 |

| This compound | 5458-06-0 | C₇H₁₂N₂O₃ | 172.18 | Product | - |

Table 2: Representative Physical and Spectroscopic Data

Note: The following data is representative and may vary based on experimental conditions and purity.

| Property | Value |

| Physical State | White to off-white solid |

| Melting Point | 145-150 °C |

| Yield | 60-75% |

| ¹H NMR (DMSO-d₆) | δ 10.5 (s, 1H, NH), 7.8 (s, 1H, NH), 4.4 (t, 1H, OH), 3.9 (t, 1H, CH), 3.4 (q, 2H, CH₂O), 1.2-1.7 (m, 6H, (CH₂)₃) |

| ¹³C NMR (DMSO-d₆) | δ 174, 157, 61, 58, 32, 28, 22 |

| IR (KBr, cm⁻¹) | 3400-3200 (N-H, O-H), 2940 (C-H), 1770, 1710 (C=O) |

| Mass Spec (ESI+) | m/z 173.08 [M+H]⁺ |

Visualizations

Caption: Experimental workflow for the synthesis of this compound.

Caption: Simplified mechanism of the Bucherer-Bergs reaction for hydantoin synthesis.

Applications in Drug Development

The hydantoin core is a well-established pharmacophore with diverse biological activities, including anticonvulsant, antiarrhythmic, antimicrobial, and anticancer properties.[2][3] The this compound, with its terminal hydroxyl group, serves as a versatile intermediate for the synthesis of more complex molecules. This hydroxyl functionality can be readily modified through esterification, etherification, or oxidation to introduce various pharmacophoric groups, thereby enabling the exploration of structure-activity relationships (SAR) in a drug discovery program.

Potential therapeutic areas for derivatives of this compound could include:

-

Neurological Disorders: Building upon the known anticonvulsant activity of hydantoins.

-

Oncology: As a scaffold for the development of novel anticancer agents.

-

Infectious Diseases: As a starting point for the synthesis of new antibacterial or antifungal compounds.

The synthesis of a library of derivatives from this key intermediate can be a valuable strategy for identifying new lead compounds in various drug development projects.

Conclusion

The Bucherer-Bergs reaction offers an effective and practical method for the synthesis of this compound. The protocol outlined in this document, along with the provided data and diagrams, serves as a comprehensive guide for researchers. The resulting hydantoin derivative is a valuable building block for the development of new chemical entities with potential therapeutic applications, underscoring the continued importance of this classic reaction in modern medicinal chemistry.

References

- 1. Recent applications of hydantoin and thiohydantoin in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent advances in the synthesis and medicinal application of hydantoin [wisdomlib.org]

- 4. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Bucherer–Bergs Multicomponent Synthesis of Hydantoins | Encyclopedia MDPI [encyclopedia.pub]

Application Notes and Protocols for Evaluating the Cytotoxicity of 5-(4-Hydroxybutyl)imidazolidine-2,4-dione and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazolidine-2,4-dione, a heterocyclic scaffold, is a key pharmacophore in a variety of biologically active compounds.[1][2] Derivatives of this core structure have demonstrated a wide range of pharmacological activities, including anticancer properties.[3][4][5] This document provides detailed application notes and experimental protocols for assessing the cytotoxicity of 5-(4-Hydroxybutyl)imidazolidine-2,4-dione and related derivatives using common cell-based assays. These assays are crucial for determining the therapeutic potential and safety profile of novel chemical entities in drug discovery and development.

The protocols provided herein cover three fundamental aspects of cytotoxicity assessment:

-

Metabolic Viability: Assessed by the MTT assay, which measures the metabolic activity of cells.[6][7][8]

-

Membrane Integrity: Evaluated using the Lactate Dehydrogenase (LDH) assay, which quantifies the release of a cytosolic enzyme from damaged cells.[9][10][11]

-

Apoptosis Induction: Determined through the Caspase-3/7 assay, which measures the activity of key executioner caspases in the apoptotic cascade.[12][13][14]

Data Presentation: Cytotoxicity of Imidazolidine-2,4-dione Derivatives

The following tables summarize the cytotoxic activity of various imidazolidine-2,4-dione derivatives against different human cancer cell lines, as reported in the literature. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).

Table 1: Cytotoxic Activity of 2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)-N′-ethylideneacetohydrazide Derivatives [4]

| Compound | HCT-116 (IC50, µM) | HePG-2 (IC50, µM) | MCF-7 (IC50, µM) |

| Derivative 10 | 15.34 ± 1.1 | 13.81 ± 1.2 | 10.45 ± 0.9 |

| Derivative 13 | 16.21 ± 1.3 | 15.19 ± 1.1 | 12.18 ± 1.0 |

| Derivative 21 | 14.89 ± 1.2 | 13.27 ± 1.1 | 11.15 ± 0.9 |

| Derivative 24 | 12.83 ± 0.9 | 9.07 ± 0.8 | 4.92 ± 0.3 |

| Erlotinib (Ref.) | - | - | - |

Table 2: Cytotoxic Activity of 3-{[-1,3-Dimethyl-2,6-di(4'-nitrophenyl) piperidin-4-ylidene]amino}imidazolidine-2,4-dione [3]

| Compound | Cell Line | LD50 (µg/mL) |

| Compound 3e | MCF-7 | 20.4 |

Note: The specific cytotoxic profile of this compound has not been extensively reported. The data presented here for its derivatives can serve as a valuable reference for designing and interpreting cytotoxicity studies.

Experimental Protocols and Workflows

Detailed methodologies for the key cytotoxicity assays are provided below.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in metabolically active cells to form a purple formazan product.[6][15] The amount of formazan is directly proportional to the number of viable cells.[8]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[7] Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

-

Compound Treatment: Prepare serial dilutions of this compound. Remove the culture medium from the wells and add 100 µL of medium containing the desired concentrations of the test compound. Include vehicle-treated (e.g., DMSO) and untreated controls.[3]

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[8]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[7][8]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C.[16]

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7] Mix thoroughly by pipetting.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[16] A reference wavelength of 630 nm can be used to reduce background.[8]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Experimental Workflow: MTT Assay

Caption: Workflow for the MTT cell viability assay.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage.[9][10] The amount of LDH released is proportional to the number of lysed cells.[10]

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Incubation: Incubate the plate for the desired exposure period.

-

Supernatant Collection: After incubation, centrifuge the plate at 1000 RPM for 5 minutes.[17] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[18]

-

LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Typically, this involves mixing a substrate solution with a dye solution.[10] Add 50 µL of the reaction mixture to each well containing the supernatant.

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[10]

-

Stop Reaction (Optional): Some kits may require the addition of a stop solution.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[18]

-

Data Analysis: Determine cytotoxicity by comparing the LDH activity in the treated wells to that of the maximum LDH release control (cells lysed with a detergent like Triton X-100) and the spontaneous LDH release control (untreated cells).[17]

Experimental Workflow: LDH Assay

Caption: Workflow for the LDH cytotoxicity assay.

Caspase-3/7 Apoptosis Assay

This assay measures the activity of caspase-3 and caspase-7, key effector caspases that are activated during apoptosis.[12][19] The assay utilizes a substrate that, when cleaved by active caspases, releases a fluorescent or luminescent signal.[13][20]

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol, using an opaque-walled 96-well plate for luminescence or fluorescence-based assays.

-

Incubation: Incubate the plate for the desired exposure period to induce apoptosis.

-

Reagent Addition: Equilibrate the plate and the caspase-3/7 reagent to room temperature. Add 100 µL of the caspase-3/7 reagent to each well.[13]

-

Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.[14]

-

Signal Measurement: Measure the luminescence or fluorescence using a microplate reader. For fluorescent assays, typical excitation and emission wavelengths are 360 nm and 460 nm, respectively.[14]

-

Data Analysis: Correlate the signal intensity with the level of caspase-3/7 activation and apoptosis induction.

Experimental Workflow: Caspase-3/7 Assay

Caption: Workflow for the Caspase-3/7 apoptosis assay.

Potential Signaling Pathways

Imidazolidine-2,4-dione derivatives have been shown to induce cytotoxicity through various mechanisms, including the modulation of key signaling pathways involved in cell survival and apoptosis.

ROS-Mediated Apoptotic Pathway:

Some imidazolidin-4-one derivatives have been shown to induce apoptosis in colorectal cancer cells by increasing the generation of reactive oxygen species (ROS).[21] This leads to the activation of the JNK pathway and the mitochondrial-dependent apoptotic pathway, characterized by an increased Bax/Bcl-2 ratio.[21]

Caption: ROS-mediated apoptosis by imidazolidinones.

Inhibition of Anti-Apoptotic Proteins:

Certain imidazolidine-2,4-dione derivatives have been designed as inhibitors of the anti-apoptotic Bcl-2 family of proteins.[22] By inhibiting Bcl-2, these compounds can promote apoptosis in cancer cells.

Caption: Bcl-2 inhibition by imidazolidine-2,4-diones.

Conclusion

The cell-based assays outlined in this document provide a robust framework for evaluating the cytotoxic potential of this compound and its analogs. A multi-assay approach, assessing metabolic activity, membrane integrity, and apoptosis, will yield a comprehensive understanding of the compound's cellular effects. The provided protocols and workflows are intended to serve as a guide for researchers in the fields of pharmacology, toxicology, and drug development. It is recommended to optimize assay conditions for specific cell lines and experimental objectives. Further investigation into the specific molecular targets and signaling pathways affected by these compounds will be crucial for their development as potential therapeutic agents.

References

- 1. Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line [wisdomlib.org]

- 2. researchgate.net [researchgate.net]

- 3. scialert.net [scialert.net]

- 4. mdpi.com [mdpi.com]

- 5. Imidazolidine Derivatives in Cancer Research: What is known? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. goldbio.com [goldbio.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]

- 10. LDH cytotoxicity assay [protocols.io]

- 11. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 12. Apo-ONE® Homogeneous Caspase-3/7 Assay Protocol [worldwide.promega.com]

- 13. Caspase-Glo® 3/7 Assay Protocol [promega.kr]

- 14. tandfonline.com [tandfonline.com]

- 15. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 17. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]

- 19. stemcell.com [stemcell.com]

- 20. moleculardevices.com [moleculardevices.com]

- 21. mdpi.com [mdpi.com]

- 22. Design, synthesis and preliminary bioactivity studies of imidazolidine-2,4-dione derivatives as Bcl-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Testing the Antimicrobial Activity of Imidazolidine-2,4-dione Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction: Imidazolidine-2,4-diones, also known as hydantoins, are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticonvulsant, antitumor, and antimicrobial properties.[1] This document provides detailed protocols for evaluating the in vitro antimicrobial activity of newly synthesized imidazolidine-2,4-dione derivatives. The described methods are based on established and widely accepted techniques for antimicrobial susceptibility testing.

Key Experimental Protocols

The primary methods for assessing the antimicrobial potential of imidazolidine-2,4-dione derivatives are the Broth Microdilution method for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), and the Agar Disk Diffusion method for initial screening.[1][2][3][4][5][6]

1. Broth Microdilution Method for MIC Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5][7]

Materials:

-

Test imidazolidine-2,4-dione derivatives

-

Standard reference antibiotics (e.g., ciprofloxacin, fluconazole)

-

Sterile 96-well microtiter plates

-

Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)[8][9]

-

Appropriate growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI 1640 for fungi)[10][11]

-

Sterile saline (0.85%) or phosphate-buffered saline (PBS)

-

Spectrophotometer

-

Incubator

Protocol:

-

Preparation of Test Compounds: Dissolve the imidazolidine-2,4-dione derivatives in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. Further dilutions are made in the appropriate broth medium.[1]

-

Preparation of Inoculum:

-

From a fresh culture of the test microorganism, suspend a few colonies in sterile saline.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[12]

-

Dilute this standardized suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[13]

-

-

Serial Dilution in Microtiter Plate:

-

Add 100 µL of sterile broth to all wells of a 96-well plate.

-

Add 100 µL of the test compound stock solution to the first well of a row and mix.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well in the dilution series.

-

-

Inoculation: Add 100 µL of the prepared microbial inoculum to each well, resulting in a final volume of 200 µL and the desired final inoculum and compound concentrations.

-

Controls:

-

Growth Control: A well containing only broth and the microbial inoculum.

-

Sterility Control: A well containing only broth.

-

Positive Control: A well containing a known antibiotic instead of the test compound.

-

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.[14]

-

Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) compared to the growth control.[7]

2. Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[15][16]

Protocol:

-

Following the MIC determination, take a 10-100 µL aliquot from each well that showed no visible growth.

-

Spread the aliquot onto an appropriate agar plate (e.g., Mueller-Hinton Agar).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.[17][18]

3. Agar Disk Diffusion Method

This is a qualitative method to assess the antimicrobial activity of a compound.[19][20]

Materials:

-

Test imidazolidine-2,4-dione derivatives

-

Sterile 6 mm filter paper disks

-

Bacterial and/or fungal strains

-

Mueller-Hinton Agar plates

-

Sterile swabs

Protocol:

-

Preparation of Inoculum: Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described for the MIC method.

-

Inoculation of Agar Plate: Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of a Mueller-Hinton Agar plate three times, rotating the plate 60 degrees between each swabbing to ensure even coverage.[20]

-

Application of Disks: Aseptically place sterile filter paper disks impregnated with a known concentration of the test compound onto the surface of the agar.

-

Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

-

Measurement: Measure the diameter of the zone of inhibition (the area of no growth) around each disk in millimeters.

Data Presentation

The results of the antimicrobial activity testing should be summarized in clear and concise tables.

Table 1: Minimum Inhibitory Concentration (MIC) of Imidazolidine-2,4-dione Derivatives (µg/mL)

| Compound | S. aureus | E. coli | P. aeruginosa | C. albicans |

| Derivative 1 | 64 | 128 | >256 | 128 |

| Derivative 2 | 32 | 64 | 128 | 64 |

| Derivative 3 | 16 | 32 | 64 | 32 |

| Ciprofloxacin | 0.5 | 0.25 | 1 | - |

| Fluconazole | - | - | - | 8 |

Table 2: Minimum Bactericidal Concentration (MBC) of Imidazolidine-2,4-dione Derivatives (µg/mL)

| Compound | S. aureus | E. coli | P. aeruginosa |

| Derivative 1 | 128 | 256 | >256 |

| Derivative 2 | 64 | 128 | 256 |

| Derivative 3 | 32 | 64 | 128 |

| Ciprofloxacin | 1 | 0.5 | 2 |

Table 3: Zone of Inhibition Diameters for Agar Disk Diffusion Assay (mm)

| Compound (Concentration) | S. aureus | E. coli | P. aeruginosa | C. albicans |

| Derivative 1 (100 µ g/disk ) | 12 | 8 | 0 | 10 |

| Derivative 2 (100 µ g/disk ) | 15 | 11 | 7 | 13 |

| Derivative 3 (100 µ g/disk ) | 18 | 14 | 10 | 16 |

| Ciprofloxacin (5 µ g/disk ) | 25 | 30 | 22 | - |

| Fluconazole (25 µ g/disk ) | - | - | - | 20 |

Mandatory Visualizations

Caption: Workflow for MIC determination.

Caption: Workflow for MBC determination.

Caption: Workflow for Agar Disk Diffusion.

References

- 1. pmf.kg.ac.rs [pmf.kg.ac.rs]

- 2. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. University of Kragujevac Digital Archive: Synthesis of series of different imidazolidine-2,4-dione derivatives and evaluation of their antimicrobial potential [scidar.kg.ac.rs]

- 4. researchgate.net [researchgate.net]

- 5. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. doaj.org [doaj.org]

- 7. Broth microdilution - Wikipedia [en.wikipedia.org]

- 8. New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts [mdpi.com]

- 10. Collaborative investigation of broth microdilution and semisolid agar dilution for in vitro susceptibility testing of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel Fluorescent Broth Microdilution Method for Fluconazole Susceptibility Testing of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 13. protocols.io [protocols.io]

- 14. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 16. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]

- 17. Minimum Bactericidal Concentration Determination [bio-protocol.org]

- 18. microbe-investigations.com [microbe-investigations.com]

- 19. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]

- 20. Disk diffusion test - Wikipedia [en.wikipedia.org]

High-Throughput Screening of Imidazolidine-2,4-dione Libraries: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the high-throughput screening (HTS) of imidazolidine-2,4-dione (also known as hydantoin) libraries. Imidazolidine-2,4-diones are a class of heterocyclic compounds that have garnered significant interest in drug discovery due to their diverse biological activities, including anticancer, anticoagulant, and enzyme inhibitory properties. This guide will cover protocols for anticancer and anticoagulant screening and illustrate the signaling pathways modulated by these compounds.

Applications of Imidazolidine-2,4-dione Libraries

Imidazolidine-2,4-dione derivatives have shown promise in a variety of therapeutic areas:

-

Anticancer Activity: These compounds have been investigated for their cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7), colon cancer (HCT-116), and liver cancer (HepG-2).

-

Anticoagulant Activity: Certain derivatives have demonstrated the ability to prolong clotting times in assays such as the Activated Partial Thromboplastin Time (APTT) and Prothrombin Time (PT), indicating their potential as anticoagulants.

-

Enzyme Inhibition: Imidazolidine-2,4-diones have been identified as inhibitors of various enzymes, including protein tyrosine phosphatase-1B (PTP1B) and lymphoid-specific tyrosine phosphatase (LYP), making them potential candidates for the treatment of diabetes, obesity, and autoimmune diseases.

-

Modulation of Signaling Pathways: Active compounds from these libraries have been shown to modulate key cellular signaling pathways, such as the T-cell receptor (TCR) signaling pathway and the CXCR4-ILK-AKT-NF-κB axis, which are implicated in immune responses and cancer metastasis.

Data Presentation: Summary of Quantitative Data

The following tables summarize representative quantitative data from the screening of imidazolidine-2,4-dione libraries.

Table 1: Anticancer Activity of Imidazolidine-2,4-dione Derivatives

| Compound ID | Cell Line | IC50 (µM) | Reference |

| 3e | MCF-7 | 20.4 (LD50) | |

| 7 | MCF-7 | 38.30 | |

| 7 | HCT-116 | 47.46 | |

| 7 | HePG-2 | 55.81 | |

| Compound 6 | MCF-7 | 170.58 (µg/mL) | |

| Compound 14 | MCF-7 | 200.84 (µg/mL) |

Table 2: Anticoagulant Activity of Imidazolidine-2,4-dione Derivatives

| Compound ID | Assay | Clotting Time (s)

Application Notes and Protocols for 5-(4-Hydroxybutyl)imidazolidine-2,4-dione in Medicinal Chemistry Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-Hydroxybutyl)imidazolidine-2,4-dione, also known as 5-(4-hydroxybutyl)hydantoin, is a heterocyclic organic compound belonging to the imidazolidine-2,4-dione (hydantoin) class. The hydantoin scaffold is recognized as a "privileged structure" in medicinal chemistry due to its versatile biological activities and its presence in a number of approved drugs. While specific research on this compound is limited in publicly available literature, its structural features suggest potential as a lead compound for drug discovery and as a tool for biochemical research.[1] The presence of a hydroxyl group offers a handle for further chemical modification, and the core hydantoin ring is known to interact with various biological targets.[1]

This document provides an overview of the potential applications of this compound based on the known activities of the broader hydantoin class of compounds. It also includes detailed protocols for representative biological assays that could be employed to evaluate its activity.

Potential Medicinal Chemistry Applications

The imidazolidine-2,4-dione scaffold has been extensively explored and has shown a wide range of pharmacological activities. Based on the activities of structurally related compounds, this compound could be investigated for, but is not limited to, the following applications:

-

Anti-inflammatory Agent: Many hydantoin derivatives have been identified as potent inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain.[2] The development of selective COX-2 inhibitors is a key strategy to minimize the gastrointestinal side effects associated with non-selective NSAIDs.

-

Anticancer Agent: The hydantoin core is present in several anticancer agents. Derivatives have been shown to exhibit cytotoxic properties against various human tumor cell lines, including liver cancer (HepG2), breast cancer (MCF-7), and lung cancer (A549).[3][4] The mechanism of action can vary, with some compounds targeting key signaling pathways involved in cell proliferation and survival.

-

Antimicrobial Agent: The hydantoin nucleus is a component of some antimicrobial compounds. Further derivatives could be synthesized and tested for activity against a range of bacterial and fungal pathogens.

-

Anticonvulsant Agent: Historically, hydantoin derivatives, most notably phenytoin, have been used as anticonvulsant drugs. While newer generations of antiepileptic drugs are available, the hydantoin scaffold remains a starting point for the design of novel CNS-active agents.

-

Antiplasmodial Agent: Recent research has demonstrated that hydantoin derivatives can exhibit potent activity against Plasmodium falciparum, the parasite responsible for malaria.[5][6] This highlights the potential of this chemical class in addressing infectious diseases.

Quantitative Data from Structurally Related Hydantoin Derivatives

The following tables summarize quantitative biological data for various substituted imidazolidine-2,4-dione derivatives, illustrating the potential potency and selectivity that can be achieved with this scaffold.

Table 1: In Vitro COX-1/COX-2 Inhibition Data for 5,5-Diarylhydantoin Derivatives [2]

| Compound | N-3 Substitution | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (COX-1/COX-2) |

| 4 | H | >100 | 0.077 | >1298 |

| 5 | Methyl | 15.8 | 0.088 | 180 |

| 6 | Ethyl | 12.5 | 0.12 | 104 |

| 7 | Propyl | 10.6 | 0.15 | 71 |

| 8 | Isopropyl | 9.8 | 0.21 | 47 |

| Celecoxib | - | 24.3 | 0.060 | 405 |

Table 2: In Vitro Anticancer Activity of Hydantoin Derivatives [4]

| Compound | Cell Line | IC50 (μM) |

| 2 | HepG2 | 3.37 |

| 4 | HepG2 | >10 |

Table 3: In Vitro Antiplasmodial Activity of Hydantoin Derivatives [6]

| Compound | P. falciparum Strain | IC50 |

| 2c | Pf3D7 | 3.97 ± 0.01 nM |

| 3b | Pf3D7 | 27.52 ± 3.37 µM |

| Chloroquine | Pf3D7 | - |

Experimental Protocols

The following are detailed methodologies for key experiments that could be used to characterize the biological activity of this compound.

Protocol 1: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This protocol is based on the methods described for the evaluation of 5,5-diarylhydantoin derivatives as selective COX-2 inhibitors.[2]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human recombinant COX-1 and COX-2 enzymes.

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Colorimetric COX inhibitor screening assay kit (e.g., from Cayman Chemical)

-

This compound (test compound)

-

Reference inhibitors (e.g., Celecoxib, SC-560)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to obtain a range of test concentrations.

-

Enzyme Preparation: Reconstitute the human recombinant COX-1 and COX-2 enzymes according to the manufacturer's instructions.

-

Assay Reaction:

-

To each well of a 96-well plate, add the assay buffer, heme, and either the test compound dilutions or a reference inhibitor.

-

Add the COX-1 or COX-2 enzyme to the respective wells.

-

Incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding arachidonic acid to each well.

-

Incubate for an additional 2 minutes at 37°C.

-

Stop the reaction by adding a saturated stannous chloride solution.

-

-

Detection: Measure the absorbance of the product at the appropriate wavelength using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control (DMSO).

-

Plot the percentage of inhibition against the logarithm of the test compound concentration.

-

Determine the IC50 value using non-linear regression analysis.

-

Calculate the selectivity index by dividing the IC50 for COX-1 by the IC50 for COX-2.

-

Protocol 2: In Vitro Anticancer Activity (MTT Assay)

This protocol is a standard method for assessing cell viability and can be adapted from studies on other hydantoin derivatives.[3][4]

Objective: To evaluate the cytotoxic effect of this compound on a panel of human cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., HepG2, MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (test compound)

-

Doxorubicin (positive control)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well cell culture plates

-

CO2 incubator

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight in a CO2 incubator at 37°C.

-

Compound Treatment:

-

Prepare serial dilutions of this compound and the positive control (Doxorubicin) in the cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the test compound or control.

-

Include a vehicle control (DMSO) at the same concentration as in the test compound dilutions.

-

Incubate the plates for 48-72 hours.

-

-

MTT Addition:

-

Add MTT solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the compound concentration.

-

Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

-

Visualizations

The following diagrams illustrate a potential mechanism of action for a hydantoin derivative and a general workflow for its biological evaluation.

References

- 1. Buy this compound (EVT-371600) | 5458-06-0 [evitachem.com]

- 2. Design, Synthesis and Biological Evaluation of New 5,5-Diarylhydantoin Derivatives as Selective Cyclooxygenase-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. jocpr.com [jocpr.com]

- 5. malariaworld.org [malariaworld.org]

- 6. Synthesis and biological evaluation of hydantoin derivatives as potent antiplasmodial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Optimizing reaction conditions for 5-(4-Hydroxybutyl)imidazolidine-2,4-dione synthesis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-(4-Hydroxybutyl)imidazolidine-2,4-dione.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and direct method for synthesizing this compound is the Bucherer-Bergs reaction.[1][2][3][4][5] This one-pot, multicomponent reaction involves the treatment of an aldehyde or ketone, in this case, 5-hydroxypentanal, with an alkali metal cyanide (e.g., potassium cyanide), and ammonium carbonate.

Q2: What is the starting material for the synthesis of the 4-hydroxybutyl side chain?

A2: The key starting material providing the 4-hydroxybutyl side chain is 5-hydroxypentanal.

Q3: Does the hydroxyl group in the side chain require protection during the synthesis?

A3: While not always mandatory, protecting the hydroxyl group of 5-hydroxypentanal can be beneficial. The alkaline conditions of the Bucherer-Bergs reaction could potentially lead to side reactions involving the hydroxyl group. Protecting it as a silyl ether or another acid-labile protecting group can help improve the yield and purity of the final product.

Q4: What are the typical reaction conditions for the Bucherer-Bergs synthesis of this compound?

A4: Generally, the reaction is carried out in a polar solvent such as water, ethanol, or a mixture of both. The reaction mixture is typically heated to a temperature between 60-100°C. The pH of the reaction is crucial and is usually maintained in the range of 8-9 by the ammonium carbonate buffer.[1]

Q5: How is the product, this compound, typically isolated and purified?

A5: The product is often isolated by acidification of the reaction mixture, which causes the hydantoin to precipitate.[1] Due to the polar nature of the hydroxyl group, further purification may be necessary. Recrystallization from a suitable solvent like water or an alcohol/water mixture is a common method. For higher purity, column chromatography using silica gel with a polar eluent system may be employed.

Troubleshooting Guide

| Issue | Potential Cause | Recommended Solution |

| Low or No Product Yield | 1. Incomplete reaction: Reaction time or temperature may be insufficient. | - Increase the reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).- Ensure the pH is within the optimal range of 8-9.[1] |

| 2. Degradation of starting material: 5-hydroxypentanal can be unstable. | - Use freshly prepared or purified 5-hydroxypentanal.- Consider protecting the hydroxyl group prior to the reaction. | |

| 3. Incorrect reagent stoichiometry: The molar ratio of reactants is critical. | - Use a molar ratio of approximately 1:2:2 for the aldehyde, cyanide, and ammonium carbonate, respectively.[1] | |

| Formation of Multiple Byproducts | 1. Side reactions of the hydroxyl group: The unprotected hydroxyl group can participate in undesired reactions under the reaction conditions. | - Protect the hydroxyl group of 5-hydroxypentanal before the Bucherer-Bergs reaction. A common protecting group for alcohols is a silyl ether. |

| 2. Polymerization of the aldehyde: Aldehydes can polymerize under basic conditions. | - Add the aldehyde slowly to the reaction mixture.- Maintain a consistent and appropriate reaction temperature. | |

| Difficulty in Product Purification | 1. High polarity of the product: The hydroxyl group increases the polarity of the molecule, making it highly soluble in polar solvents. | - After precipitation by acidification, wash the crude product with cold water to remove inorganic salts.- For recrystallization, try a solvent system with varying polarity, such as ethanol/water or methanol/diethyl ether.- If column chromatography is necessary, consider using a more polar stationary phase or a gradient elution with a polar solvent system (e.g., dichloromethane/methanol). |

| 2. Co-precipitation of impurities: Unreacted starting materials or byproducts may co-precipitate with the product. | - Optimize the precipitation pH to selectively precipitate the desired product.- Perform multiple recrystallizations to improve purity. |

Experimental Protocols

General Bucherer-Bergs Synthesis of this compound (Unprotected Hydroxyl Group)

This protocol is a general guideline and may require optimization.

Materials:

-

5-hydroxypentanal

-

Potassium cyanide (KCN)

-

Ammonium carbonate ((NH₄)₂CO₃)

-

Ethanol

-

Water

-

Concentrated Hydrochloric Acid (HCl)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ammonium carbonate (2.0 eq) in water.

-

Add potassium cyanide (2.0 eq) to the solution and stir until it dissolves. Caution: Potassium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.

-

Add ethanol to the mixture.

-

Add 5-hydroxypentanal (1.0 eq) to the reaction mixture.

-

Heat the mixture to reflux (approximately 80-90°C) and maintain for several hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully acidify the reaction mixture with concentrated HCl to a pH of approximately 6-7 in a fume hood to precipitate the crude product.

-

Filter the precipitate and wash with cold water.

-

Recrystallize the crude product from a suitable solvent system (e.g., water or ethanol/water) to obtain pure this compound.

Data Presentation

Table 1: Optimization of Reaction Parameters (Hypothetical Data)

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Water | 80 | 6 | 45 |

| 2 | Ethanol | 80 | 6 | 55 |

| 3 | Water/Ethanol (1:1) | 80 | 6 | 65 |

| 4 | Water/Ethanol (1:1) | 100 | 4 | 70 |

| 5 | Water/Ethanol (1:1) | 60 | 12 | 50 |

Visualizations

Reaction Pathway

Caption: Bucherer-Bergs reaction pathway for the synthesis of this compound.

Experimental Workflow

Caption: General experimental workflow for the synthesis and purification.

Troubleshooting Logic

Caption: A logical flow for troubleshooting common synthesis issues.

References

Improving yield and purity of 5-(4-Hydroxybutyl)imidazolidine-2,4-dione

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 5-(4-Hydroxybutyl)imidazolidine-2,4-dione.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.

| Issue | Potential Cause | Recommended Solution |

| Low to No Product Yield | Incomplete reaction. | - Ensure starting materials are pure and dry.- Increase reaction time and/or temperature. Monitor reaction progress by TLC.- Verify the correct molar ratios of reactants as specified in the protocol.[1] |

| Ineffective cyclization. | - Confirm the pH of the reaction mixture is within the optimal range (pH 8-9 for Bucherer-Bergs).[1]- Use an appropriate acid or base catalyst as required by the chosen synthetic route. | |

| Degradation of starting material or product. | - If using the Bucherer-Bergs reaction, avoid strongly alkaline conditions which can degrade cyanide.[1]- For temperature-sensitive steps, ensure proper temperature control. | |

| Low Product Purity (Multiple Spots on TLC) | Presence of unreacted starting materials. | - Extend the reaction time or slightly increase the temperature.- Consider adding a small excess of one of the reactants (e.g., the amine source or cyanide/carbonate in Bucherer-Bergs). |

| Formation of byproducts. | - Optimize reaction conditions (temperature, reaction time, pH) to minimize side reactions.[2]- Common byproducts in hydantoin synthesis can include polymers or products from side reactions of the aldehyde/ketone.[3] | |

| Ineffective purification. | - For recrystallization, select a solvent system that provides good solubility at high temperatures and poor solubility at low temperatures. A mixture of ethanol and water is often effective for hydantoins.[1]- If using column chromatography, optimize the solvent system to achieve better separation of the product from impurities. | |

| Difficulty with Product Isolation/Recrystallization | Product is an oil or does not crystallize. | - Ensure all reaction solvents have been thoroughly removed under reduced pressure.- Try different solvent systems for recrystallization (e.g., ethanol/water, methanol, ethyl acetate/hexanes).- If the product remains an oil, consider purification by column chromatography. |

| Product is insoluble in common solvents. | - Test a range of solvents from polar to non-polar to find a suitable one for recrystallization or chromatography.- For highly insoluble compounds, a soxhlet extraction might be necessary for purification. | |

| Inconsistent Results | Variability in reagent quality. | - Use reagents from a reliable source and of a consistent purity.- Store moisture-sensitive reagents appropriately. |

| Variations in reaction setup or conditions. | - Maintain consistent stirring speed, heating, and reaction times between experiments.- Ensure accurate measurement of all reagents. |

Frequently Asked Questions (FAQs)

Synthesis

-

Q1: What is a common synthetic route for this compound? A common and versatile method for synthesizing 5-substituted hydantoins is the Bucherer-Bergs reaction.[1][3][4][5][6] This one-pot reaction typically involves the reaction of an aldehyde or ketone with an alkali metal cyanide (e.g., potassium cyanide) and ammonium carbonate in a suitable solvent like aqueous ethanol.[1][3][6] For this compound, the starting aldehyde would be 5-hydroxypentanal. Another potential route is the Strecker synthesis to form the corresponding amino acid followed by cyclization.[7][8][9][10]

-

Q2: What are the critical parameters to control during the Bucherer-Bergs synthesis? Key parameters include the molar ratio of reactants (typically a 1:2:2 molar ratio of the aldehyde to cyanide and ammonium carbonate is recommended), pH (maintained around 8-9 by the ammonium carbonate buffer), and temperature (often refluxing in water or ethanol, around 80-100°C).[1]

-

Q3: What are some common side reactions or byproducts to be aware of? Potential byproducts in hydantoin synthesis can include unreacted starting materials, intermediates such as the cyanohydrin or aminonitrile, and polymers formed from the aldehyde.[2][3] Side reactions can be minimized by carefully controlling the reaction conditions.

Purification

-

Q4: What is the recommended method for purifying this compound? Recrystallization is a common and effective method for purifying hydantoins.[1][6] A mixture of ethanol and water is often a good starting point for the solvent system.[1] If recrystallization does not provide sufficient purity, column chromatography using silica gel can be employed.

-

Q5: How can I choose a suitable solvent for recrystallization? The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. You may need to screen several solvents or solvent mixtures (e.g., ethanol, methanol, water, ethyl acetate, and their combinations) to find the optimal conditions.

-

Q6: What type of chromatography is suitable for purifying this compound? Normal-phase column chromatography on silica gel is a standard method. The choice of eluent will depend on the polarity of the impurities. A gradient elution from a non-polar solvent (like hexanes) to a more polar solvent (like ethyl acetate) is a good starting point. For analytical purposes and for purification of highly polar compounds, High-Performance Liquid Chromatography (HPLC) can be used. A reverse-phase C18 column with a mobile phase of acetonitrile and water, often with an acid modifier like formic acid for mass spectrometry compatibility, is a common setup for analyzing hydantoin derivatives.[11]

Yield and Purity Analysis

-

Q7: How can I accurately determine the purity of my final product? Purity can be assessed using several analytical techniques. Thin-Layer Chromatography (TLC) provides a quick qualitative check. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly used.[2] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential for confirming the structure and identifying any impurities.

-

Q8: What is a typical expected yield for this type of reaction? Yields for hydantoin synthesis can vary widely depending on the specific substrate and reaction conditions. With optimization, yields for the Bucherer-Bergs reaction are often reported to be good to excellent.[6]

Experimental Protocols

Protocol 1: Synthesis of this compound via Bucherer-Bergs Reaction

This protocol is a general procedure based on the Bucherer-Bergs reaction for hydantoin synthesis and should be optimized for the specific substrate.

Materials:

-

5-Hydroxypentanal

-

Potassium Cyanide (KCN)

-

Ammonium Carbonate ((NH₄)₂CO₃)

-

Ethanol

-

Water

-

Hydrochloric Acid (HCl)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 5-hydroxypentanal (1.0 eq) in a 1:1 mixture of ethanol and water.

-

Add potassium cyanide (2.0 eq) and ammonium carbonate (2.0 eq) to the solution.

-

Heat the reaction mixture to reflux (approximately 80-90°C) with stirring for 4-6 hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully acidify the reaction mixture to pH 6-7 with hydrochloric acid in a fume hood. This will cause the product to precipitate.

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

Dry the crude product under vacuum.

Protocol 2: Purification by Recrystallization

-

Dissolve the crude this compound in a minimal amount of hot ethanol.

-

Slowly add hot water to the solution until it becomes slightly cloudy.

-

Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

Visualizations

Caption: Experimental workflow for the synthesis and purification of this compound.

Caption: Logical troubleshooting workflow for addressing low product yield.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. veeprho.com [veeprho.com]

- 3. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 4. The Bucherer-Bergs Multicomponent Synthesis of Hydantoins-Excellence in Simplicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity | Semantic Scholar [semanticscholar.org]

- 6. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Strecker Synthesis [organic-chemistry.org]

- 9. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Separation of Hydantoin on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

Overcoming solubility issues of 5-(4-Hydroxybutyl)imidazolidine-2,4-dione in biological assays

This technical support center provides researchers, scientists, and drug development professionals with guidance on overcoming solubility issues associated with 5-(4-Hydroxybutyl)imidazolidine-2,4-dione in biological assays.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am having difficulty dissolving this compound in my aqueous assay buffer.

A1: this compound, like many hydantoin derivatives, is expected to have low aqueous solubility. Direct dissolution in aqueous buffers is often challenging. It is recommended to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous assay medium.

Q2: What is the recommended solvent for creating a stock solution?

A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of poorly soluble compounds for use in biological assays.[1][2] It is a powerful organic solvent that is miscible with water and most organic liquids.[1]

Q3: What is the maximum concentration of DMSO that is safe for my cells?

A3: To avoid cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%, with 0.1% being preferable.[2][3] It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent effects.[2]

Q4: My compound precipitates out of solution when I dilute the DMSO stock into my aqueous buffer. What should I do?

A4: This is a common issue when diluting a concentrated stock solution of a hydrophobic compound into an aqueous medium. Here are a few troubleshooting steps:

-

Stepwise Dilution: Avoid adding the stock solution directly to the final volume of your buffer. Instead, perform serial dilutions in your assay medium.[2]

-

Vortexing/Sonication: After dilution, vortex the solution vigorously or sonicate it for a few minutes to aid in dissolution.[1]

-

Warming: Gently warming the solution to 37°C in a water bath can help to redissolve precipitates.[1][3] However, be mindful of the temperature sensitivity of your compound and other components in your assay medium.

-

Co-solvents: In some cases, the use of a co-solvent in your final assay medium may be necessary. Common co-solvents include polyethylene glycol (PEG), ethanol, or glycerol.[4] The compatibility of any co-solvent with your specific assay must be validated.

Q5: Are there any other methods to improve the solubility of this compound?

A5: Yes, several formulation strategies can be employed for poorly soluble compounds:

-

pH Adjustment: The solubility of some hydantoin derivatives can be pH-dependent. For acidic compounds, increasing the pH of the solution can enhance solubility.

-

Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.

-

Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their solubility.

Quantitative Data Summary

| Solvent | Solubility Profile | Recommended Starting Concentration for Stock Solution | Final Concentration in Assay | Notes |

| DMSO | Generally high solubility | 10-50 mM | ≤ 0.5% (v/v) | The preferred solvent for initial stock solution preparation.[1][2] |

| Ethanol | Moderate to good solubility | 10-20 mM | ≤ 1% (v/v) | Can be used as an alternative to DMSO, but may have different effects on cells. |

| Water | Very low to insoluble | Not recommended for stock solutions | - | The polar hydroxybutyl group may impart slight aqueous solubility.[5] |

| PBS (Phosphate-Buffered Saline) | Very low to insoluble | Not recommended for stock solutions | - | Similar to water, direct dissolution is unlikely to be successful. |

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

-

This compound (CAS No: 5458-06-0)[6]

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Weigh out the required amount of this compound in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mM stock solution, weigh out 1.7218 mg (Molecular Weight: 172.18 g/mol ).

-

Add the appropriate volume of sterile DMSO to the tube.

-

Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved.

-

If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.

-

Visually inspect the solution to ensure there are no visible particles.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of a Working Solution for Cell-Based Assays

Materials:

-

10 mM stock solution of this compound in DMSO

-

Sterile cell culture medium

-

Sterile conical tubes or multi-well plates

Procedure:

-

Thaw a single-use aliquot of the 10 mM stock solution at room temperature.

-

Pre-warm the cell culture medium to 37°C.

-